

# 4-amino-2-(trifluoromethyl)benzoic acid physical properties

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## Compound of Interest

Compound Name: 4-amino-2-(trifluoromethyl)benzoic Acid

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## Technical Guide: 4-Amino-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Amino-2-(trifluoromethyl)benzoic acid** is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of **4-amino-2-(trifluoromethyl)benzoic acid**, along with available experimental protocols for its synthesis and analysis.

### Core Physical Properties

The physical characteristics of **4-amino-2-(trifluoromethyl)benzoic acid** are crucial for its handling, formulation, and reaction optimization. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[1]
Molecular Weight	205.14 g/mol	[2][3]
Melting Point	183-186 °C	
Boiling Point	318.8 ± 42.0 °C (at 760 mmHg)	
Appearance	White to cream crystalline powder	[3][4]
Solubility	Slightly soluble in water; Soluble in methanol.	[5]
pKa (Predicted)	3.89 ± 0.36	N/A
logP (Computed)	1.7	[1]
CAS Number	393-06-6	[1]

Note: Experimental quantitative data for aqueous solubility, pKa, and logP are not readily available in the cited literature. The provided pKa and logP values are predicted or computed and should be used as estimates.

## Experimental Protocols

### Synthesis of 4-Amino-2-(trifluoromethyl)benzoic Acid Precursor

A direct and complete experimental protocol for the synthesis of **4-amino-2-(trifluoromethyl)benzoic acid** is not extensively detailed in the available literature. However, patents provide a comprehensive multi-step synthesis for its immediate precursor, 4-amino-2-(trifluoromethyl)benzonitrile. The final step would involve the hydrolysis of the nitrile group to a carboxylic acid.

#### Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be achieved from m-trifluoromethyl fluorobenzene through a three-step process: bromination, cyanation, and ammonolysis.[6][7]

#### Step 1: Positional Bromination

- Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin.
- Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the reaction is maintained for several hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is isolated by washing with an ice-water solution.[6][7]

#### Step 2: Cyanide Substitution

- Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, and cuprous cyanide.
- Procedure: The 4-fluoro-2-trifluoromethyl bromobenzene obtained in the first step is added dropwise to a refluxing mixture of quinoline and cuprous cyanide. The reaction is carried out for an extended period, followed by steam distillation to yield 4-fluoro-2-trifluoromethylbenzonitrile.[6][7]

#### Step 3: Ammonolysis

- Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, and liquid ammonia.
- Procedure: The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to approximately 120-122 °C for 8-10 hours. The resulting crude 4-amino-2-(trifluoromethyl)benzonitrile is then purified by recrystallization from toluene to yield a high-purity product.[6][7]

**Final Step: Hydrolysis (General Procedure)** While a specific protocol for this final conversion was not found, the hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation. This can typically be achieved under acidic or basic conditions. For example, heating the nitrile with a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield the corresponding carboxylic acid.

## Analytical Methods: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **4-amino-2-(trifluoromethyl)benzoic acid** and its precursors. While a specific, validated method for the final product is not detailed in the searched literature, the purity of the 4-amino-2-(trifluoromethyl)benzonitrile precursor has been confirmed by HPLC analysis.[6][7] For structurally similar aminobenzoic acids, reversed-phase HPLC is commonly employed.

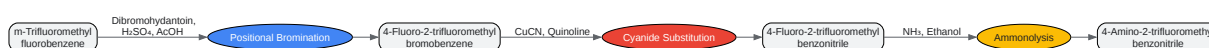
General HPLC Parameters for Aminobenzoic Acids:

- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic and basic functional groups.
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm) is a common choice.

## Visualizations

### Synthesis Workflow of 4-Amino-2-(trifluoromethyl)benzonitrile

The following diagram illustrates the general workflow for the synthesis of the key precursor, 4-amino-2-(trifluoromethyl)benzonitrile.



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Caption: A workflow diagram illustrating the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.

## Signaling Pathways and Biological Activity

Extensive searches of the available scientific literature did not yield any specific information regarding the involvement of **4-amino-2-(trifluoromethyl)benzoic acid** in biological signaling pathways. Its primary documented application is as a chemical intermediate for the synthesis of more complex molecules with potential biological activities. Therefore, a diagram of a signaling pathway is not applicable based on current knowledge.

## Conclusion

**4-Amino-2-(trifluoromethyl)benzoic acid** is a valuable building block in the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has summarized its key physical properties and provided insights into its synthesis and analysis based on the available literature. Further experimental determination of its quantitative solubility, pKa, and logP would be beneficial for its broader application in research and development.

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